5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol
Overview
Description
5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with a 4-chlorophenyl group and two methyl groups.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction leads to changes in the function of the target, which can result in a therapeutic effect.
Biochemical Pathways
1,2,4-triazoles are known to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Given the biological activities associated with 1,2,4-triazoles, it can be inferred that this compound may have significant effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. The interaction with cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses and functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also affects the expression of genes involved in cell proliferation, differentiation, and survival. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The binding of this compound to enzymes can result in the inhibition or activation of their catalytic activity, thereby influencing various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. The degradation products of this compound may have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic flux of this compound can influence the levels of other metabolites in the cell, affecting overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADH and FAD, which are essential for various enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, involving transporters such as ABC transporters and solute carrier proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized under acidic conditions to yield the desired triazole compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.
Scientific Research Applications
5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a similar triazole structure.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Uniqueness
5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the thiol group differentiates it from other triazole compounds and contributes to its diverse range of applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2,4-dimethyl-3H-1,2,4-triazole-3-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3S/c1-13-9(12-14(2)10(13)15)7-3-5-8(11)6-4-7/h3-6,10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMVNHMAUEKNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(N=C1C2=CC=C(C=C2)Cl)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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